Thiomorpholine vs. Morpholine: Predicted Physicochemical Differentiation Affecting Permeability and Metabolic Stability
Replacement of the morpholine oxygen with sulfur in the thiomorpholine ring of (4-amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone is predicted to increase lipophilicity and alter hydrogen-bond acceptor strength compared to its direct morpholine analog (4-amino-3-(p-tolyl)isothiazol-5-yl)(morpholino)methanone, CAS 1286726-32-6 [1]. Computational prediction yields a calculated logP (cLogP) increase of approximately 0.5–0.7 units for the thiomorpholine derivative relative to the morpholine congener, based on the increment attributable to sulfur substitution in heterocyclic systems [1]. This magnitude of logP shift is associated with enhanced passive membrane permeability and potentially altered cytochrome P450 metabolic susceptibility in drug-like chemical space [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.5 (estimated for thiomorpholine derivative) [1] |
| Comparator Or Baseline | Morpholine analog CAS 1286726-32-6: cLogP ≈ 1.8–2.0 (estimated) [1] |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.7 (higher lipophilicity for thiomorpholine vs. morpholine) [1] |
| Conditions | In silico prediction using fragment-based logP contribution methods; no experimental logD measurement available [1] |
Why This Matters
Higher predicted lipophilicity may confer superior cell permeability in phenotypic screening assays, making the thiomorpholine derivative a preferred choice for intracellular target engagement studies where the morpholine analog shows insufficient cellular activity.
- [1] EP2980088A1 – Amino-substituted isothiazoles. European Patent Office, filed 28 July 2014. Bayer Pharma AG. View Source
